molecular formula C9H16O3 B3051382 Tert-butyl 3-oxopentanoate CAS No. 33400-61-2

Tert-butyl 3-oxopentanoate

Cat. No.: B3051382
CAS No.: 33400-61-2
M. Wt: 172.22 g/mol
InChI Key: AGFWFCUOAZIKPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxopentanoate, also known as 3-oxopentanoic acid tert-butyl ester, is an organic compound with the molecular formula C9H16O3. It is a β-keto ester, characterized by the presence of both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility.

Safety and Hazards

While specific safety and hazard information for tert-butyl 3-oxopentanoate is not available in the retrieved documents, it is generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the use of tert-butyl 3-oxopentanoate could involve its potential application in biocatalytic processes . Additionally, its synthesis process could be further optimized for efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 3-oxopentanoic acid with tert-butanol in the presence of an acid catalyst. Another method includes the transesterification of ethyl 3-oxopentanoate with tert-butanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 3-oxopentanoate
  • Methyl 3-oxopentanoate
  • Isopropyl 3-oxopentanoate

Comparison: Tert-butyl 3-oxopentanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to its ethyl or methyl counterparts .

Properties

IUPAC Name

tert-butyl 3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWFCUOAZIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457892
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33400-61-2
Record name Tert-butyl 3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-(1-hydroxypropylidene)-2,2 dimethyl-1,3-dioxane-4,6-dione (18.2 g, 69.4 mmol), tBuOH (19.9 ml, 208 mmol) and benzene (400 ml) was heated at reflux for 6 hours. Concentration in vacuo gave a red liquid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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